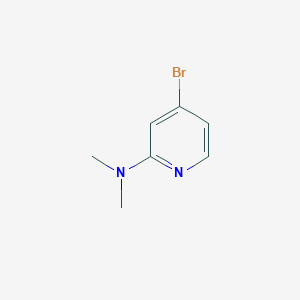

4-bromo-N,N-dimethylpyridin-2-amine

Vue d'ensemble

Description

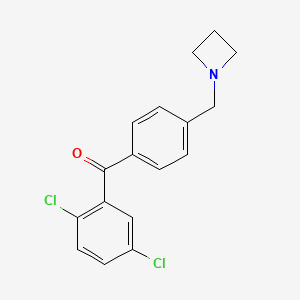

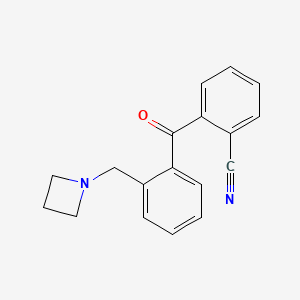

“4-bromo-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It is a key intermediate in the synthesis of certain potent inhibitors . It is also used as a catalyst for acylation reactions .

Synthesis Analysis

The synthesis of “4-bromo-N,N-dimethylpyridin-2-amine” involves various chemical reactions. It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis

The molecular structure of “4-bromo-N,N-dimethylpyridin-2-amine” is represented by the linear formula C7H9BrN2 . The molecular weight of this compound is 201.07 .Chemical Reactions Analysis

“4-bromo-N,N-dimethylpyridin-2-amine” is involved in various chemical reactions. For instance, it is used as a catalyst in acylation reactions . It is also a key intermediate in the synthesis of certain inhibitors .Physical And Chemical Properties Analysis

“4-bromo-N,N-dimethylpyridin-2-amine” is a solid substance . It has a molecular weight of 201.07 . The compound is stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Application 1: Selective Oxidation of Methyl Aromatics

- Summary of Application : DMAP is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry, where the corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes .

- Methods of Application : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are oxygenated with molecular oxygen. The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .

- Results or Outcomes : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .

Application 2: Synthesis of Indoles and 1H-Tetrazoles

- Summary of Application : DMAP-based ionic liquids are used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

- Methods of Application : The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .

- Results or Outcomes : The synthesis of new DMAP-based ionic liquids has been reported, which are used as new and efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .

Application 3: Cyanoethoxycarbonylation of Aldehydes

- Summary of Application : DMAP (10 mol%) was successfully employed as a catalyst for cyanoethoxycarbonylation of aromatic and aliphatic aldehydes . This protocol is quite attractive for the synthesis of ethylcyanocarbonates in an environment-friendly manner .

- Methods of Application : The reaction was carried out at room temperature under solvent-free conditions . The product isolation procedure is simple, making this protocol quite attractive .

- Results or Outcomes : The corresponding ethylcyanocarbonates were obtained in excellent isolated yield (up to 95%) in 15–90 minutes .

Application 4: Acylation Reactions

- Summary of Application : DMAP is a highly efficient catalyst for acylation reactions . Acylation is a critical process in organic synthesis, used in the production of a wide range of chemicals.

- Methods of Application : In acylation reactions, DMAP acts as a nucleophilic catalyst, enhancing the reactivity of the acylating agent .

- Results or Outcomes : The use of DMAP as a catalyst can significantly improve the efficiency and selectivity of acylation reactions .

Application 5: Evaluation of Physical Properties via Molecular Dynamics Simulations

- Summary of Application : DMAP-based ionic liquids are evaluated for their physical properties via molecular dynamics simulations . This is crucial in understanding the behavior of these ionic liquids in various conditions and can guide their use in different applications .

- Methods of Application : The physical properties of DMAP-based ionic liquids are evaluated using molecular dynamics simulations . These simulations provide valuable insights into the structural and transport properties of these ionic liquids .

- Results or Outcomes : The study provided valuable insights into the structural and transport properties of DMAP-based ionic liquids .

Application 6: Synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine

- Summary of Application : The compound “5-Bromo-4,6-dimethylpyridin-2-amine” is synthesized, which is structurally similar to "4-bromo-N,N-dimethylpyridin-2-amine" . This compound could potentially have similar applications in scientific research .

- Methods of Application : The specific methods of synthesis are not detailed in the source . However, the synthesis of similar compounds typically involves reactions such as bromination and amination .

- Results or Outcomes : The compound “5-Bromo-4,6-dimethylpyridin-2-amine” was successfully synthesized .

Safety And Hazards

The safety information for “4-bromo-N,N-dimethylpyridin-2-amine” includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZMXPYRQCDFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634097 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-dimethylpyridin-2-amine | |

CAS RN |

946000-27-7 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.